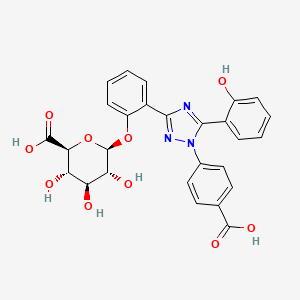

Deferasirox 2-glucuronide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[1-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O10/c31-17-7-3-1-5-15(17)24-28-23(29-30(24)14-11-9-13(10-12-14)25(35)36)16-6-2-4-8-18(16)39-27-21(34)19(32)20(33)22(40-27)26(37)38/h1-12,19-22,27,31-34H,(H,35,36)(H,37,38)/t19-,20-,21+,22-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBGWWQXUJQLAJ-BMODKXSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701112897 | |

| Record name | 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233196-92-3 | |

| Record name | 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233196-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deferasirox 2-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233196923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEFERASIROX 2-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D50PQ1R10Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Deferasirox Metabolism: Phenolic vs. Acyl Glucuronide

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Abstract

Deferasirox, an essential oral iron chelator, undergoes extensive phase II metabolism, primarily through glucuronidation, leading to the formation of two major, yet biochemically distinct, metabolites: a phenolic glucuronide and an acyl glucuronide. While isomeric, these two conjugates possess vastly different chemical stabilities and potential toxicological implications. The acyl glucuronide, in particular, is known for its reactivity, capable of intramolecular acyl migration and covalent binding to proteins—a phenomenon of significant interest in drug safety assessment. This guide provides an in-depth exploration of the formation, structural differences, biochemical reactivity, and analytical challenges associated with deferasirox's phenolic and acyl glucuronide metabolites. We will dissect the causality behind advanced analytical strategies required for their differentiation and discuss the profound implications of their distinct profiles from a clinical and regulatory standpoint, including the context of Metabolites in Safety Testing (MIST) guidelines.

The Metabolic Crossroads of Deferasirox: An Introduction to Glucuronidation

Deferasirox is an orally administered, high-affinity tridentate chelator selective for ferric iron (Fe³⁺), pivotal in managing chronic iron overload from blood transfusions in conditions like β-thalassemia.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. The primary route of elimination for deferasirox is not renal clearance of the parent drug, but rather hepatic metabolism followed by fecal excretion.[1][2][3]

The dominant metabolic pathway is glucuronidation, a phase II detoxification process where the enzyme UDP-glucuronosyltransferase (UGT) conjugates a glucuronic acid moiety to the drug molecule.[4] This conjugation dramatically increases the hydrophilicity of the lipophilic deferasirox, facilitating its biliary excretion. For deferasirox, this process occurs at two distinct functional groups, creating two principal metabolites:

-

Deferasirox Phenolic Glucuronide (M6): Formed via an ether linkage at a phenolic hydroxyl group.

-

Deferasirox Acyl Glucuronide (M3): Formed via an ester linkage at the carboxylic acid group.[3][5]

Understanding the balance and fate of these two metabolites is not merely an academic exercise. Their structural differences dictate their chemical stability, analytical behavior, and potential to induce toxicity, making their distinct characterization a critical step in drug development and clinical monitoring.

A Tale of Two Isomers: Formation, Structure, and Reactivity

Enzymatic Formation: The Role of UGTs

The biotransformation of deferasirox is predominantly catalyzed by two key enzymes from the UGT superfamily: UGT1A1 and, to a lesser extent, UGT1A3 .[6][7][8] These enzymes are primarily responsible for the formation of both the phenolic and acyl glucuronides. Genetic polymorphisms in these UGT enzymes can lead to significant inter-individual variability in deferasirox metabolism, which may influence both efficacy and the risk of adverse events like hepatotoxicity and creatinine elevation.[1][6][9] While oxidative metabolism via cytochrome P450 enzymes (CYP1A1, CYP2D6) does occur, it is a minor pathway, accounting for less than 10% of the dose.[3][7]

Figure 1: Metabolic pathways of Deferasirox.

Structural Differentiation

The site of glucuronic acid attachment defines the metabolite's class and properties.

-

Phenolic Glucuronide (M6, or 2-O-glucuronide): The glucuronic acid is attached to one of the phenolic hydroxyl groups on the bis-hydroxyphenyl-triazole structure.[3][5][10] This forms a stable ether bond.

-

Acyl Glucuronide (M3): The glucuronic acid is attached to the terminal carboxylic acid group on the benzoic acid moiety.[2][3][5] This creates a chemically labile 1-β-O-acyl glucuronide (an ester linkage).

Sources

- 1. Deferasirox - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Genetic polymorphisms influencing deferasirox pharmacokinetics, efficacy, and adverse drug reactions: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Pharmacogenetic Study of Deferasirox, an Iron Chelating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

Biological significance of Deferasirox M6 metabolite

Biological Significance of Deferasirox M6 Metabolite: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the M6 metabolite (Deferasirox 2-O-glucuronide) , a critical biomarker in the pharmacokinetics and safety profile of Deferasirox (DFX). Unlike the reactive acyl glucuronide (M3), M6 represents a stable detoxification product. Understanding the M6 pathway is essential for interpreting Deferasirox clearance, evaluating drug-drug interaction (DDI) risks involving UGT1A1, and assessing safety in patients with genetic polymorphisms.

Chemical Identity & Structural Significance

Deferasirox is a tridentate iron chelator that binds Fe(3+) in a 2:1 stoichiometry. Its pharmacological activity relies on three specific ligand sites: the phenolic hydroxyl group , the carboxylic acid , and the triazole nitrogen .

-

Metabolite Identity: M6 is chemically identified as the 2-O-glucuronide of Deferasirox .

-

Structural Implication: The glucuronidation occurs at the phenolic hydroxyl position (C2).

-

Pharmacological Switch: By blocking the phenolic hydroxyl group with a bulky glucuronic acid moiety, the M6 metabolite loses its ability to coordinate iron. Therefore, the conversion of DFX to M6 is a complete pharmacological deactivation step.

Differentiation from M3:

-

M6 (Ether Glucuronide): Formed at the phenolic oxygen. Chemically stable. Non-reactive.

-

M3 (Acyl Glucuronide): Formed at the carboxylic acid. Chemically unstable (susceptible to hydrolysis and acyl migration). Potentially reactive (covalent binding to proteins).

Visual 1: Metabolic Divergence of Deferasirox

This diagram illustrates the competitive glucuronidation pathways, highlighting the structural divergence between bioactivation (M3 reactivity) and detoxification (M6 stability).

Caption: Figure 1. Metabolic divergence of Deferasirox. UGT1A1 primarily drives the formation of the stable M6 ether glucuronide, whereas acyl glucuronidation yields the potentially reactive M3.

Biosynthesis, Pharmacokinetics & Transport

The biological lifecycle of M6 is governed by hepatic metabolism and transporter-mediated excretion.

Enzymatic Formation

The formation of M6 is catalyzed primarily by UGT1A1 , with a minor contribution from UGT1A3 .

-

Clinical Relevance: Patients with UGT1A1 polymorphisms (e.g., UGT1A1*28 in Gilbert’s Syndrome) exhibit reduced glucuronidation capacity. This can lead to elevated systemic exposure of parent DFX and reduced formation of M6.

Excretion and Enterohepatic Recycling

While Deferasirox is primarily excreted in feces, the disposition involves a complex recycling loop:

-

Biliary Secretion: M6 and M3 are transported from hepatocytes into the bile canaliculi, primarily via MRP2 (ABCC2) .

-

Intestinal Hydrolysis: Once in the gut lumen, bacterial

-glucuronidases hydrolyze the glucuronide bond of M6. -

Reabsorption: The liberated, lipophilic parent DFX is reabsorbed into the portal circulation.

-

Renal Elimination: Although minor (<8% of total dose), M6 is the predominant metabolite found in urine . This makes urine sampling a specific, albeit low-yield, matrix for assessing M6 formation specifically.

Visual 2: Enterohepatic Circulation & Excretion

Caption: Figure 2. Disposition of M6. Note the critical role of MRP2 in biliary excretion and the bacterial hydrolysis in the gut that drives enterohepatic recycling.

Toxicological Implications

In drug safety evaluation, distinguishing between acyl glucuronides (AG) and ether glucuronides is paramount.

| Feature | M3 Metabolite | M6 Metabolite |

| Class | Acyl Glucuronide (Ester) | Ether Glucuronide (Phenolic) |

| Reactivity | High: Undergoes acyl migration; can covalently bind to plasma proteins (haptenization). | Low: Chemically stable; does not undergo rearrangement. |

| Toxicity Risk | Potential driver of idiosyncratic drug-induced liver injury (DILI). | Considered a safe detoxification product. |

| Iron Binding | Inactive (Carboxyl blocked). | Inactive (Phenolic OH blocked). |

| Diagnostic Utility | Marker of bioactivation risk. | Marker of UGT1A1 clearance capacity. |

Expert Insight: While M3 poses a theoretical risk for hypersensitivity reactions via protein adduct formation, M6 serves as a "safety sink." An analytical profile showing a high M6:M3 ratio suggests a favorable metabolic disposition towards detoxification rather than bioactivation.

Analytical Methodologies

Accurate quantification of M6 requires separating it from its isomer M3. Both have the same molecular mass (Parent + 176 Da) and fragmentation patterns.

Protocol: LC-MS/MS Quantification of M6

Objective: Quantify Deferasirox M6 in plasma/urine while avoiding interference from the M3 isomer and iron-complexed species.

1. Sample Preparation:

-

Iron Dissociation: Deferasirox forms strong complexes with Fe(3+). Add EDTA (2.5 mM) to the plasma/urine sample and the mobile phase to strip iron and ensure all DFX exists as the free ligand.

-

Protein Precipitation: Use Acetonitrile (1:3 v/v) containing the internal standard (e.g., DFX-d4 or Mifepristone). Vortex and centrifuge at 10,000 x g for 10 min.

2. Chromatographic Separation (Critical Step):

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).

-

Mobile Phase A: 0.1% Formic Acid + 1 mM EDTA in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: M6 is more polar than DFX but often elutes close to M3. A shallow gradient (e.g., 20% B to 60% B over 8 mins) is required to resolve the M3/M6 isomers.

-

Verification: M3 (acyl) will degrade at basic pH; M6 (ether) will remain stable. Use this stability test to confirm peak identity during method development.

3. Mass Spectrometry (MRM Parameters):

-

Ionization: ESI Positive Mode.

-

Precursor Ion: m/z 550.2 [M+H]+ (Glucuronide).

-

Product Ion: m/z 374.1 [M+H-176]+ (Loss of Glucuronic Acid).

-

Note: Since M3 and M6 share this transition, retention time is the only discriminator.

Visual 3: Analytical Logic Flow

Caption: Figure 3. LC-MS/MS workflow for resolving M3 and M6. EDTA addition is mandatory to break iron complexes. Isomer identification relies on chromatographic resolution and pH stability testing.

References

-

Waldmeier, F., et al. (2010). Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state. Drug Metabolism and Disposition, 38(5), 808-816. Link

-

Bruin, G. J., et al. (2008). Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats. Drug Metabolism and Disposition, 36(12), 2523-2538. Link

-

Chauzit, E., et al. (2010). A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application. Therapeutic Drug Monitoring, 32(3), 321-327. Link

- Li, T., et al. (2018). A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its

An In-depth Technical Guide to the Deferasirox Ether Glucuronide Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deferasirox, an oral iron chelator, is a critical therapeutic agent for managing chronic iron overload. Its metabolic fate is predominantly governed by glucuronidation, a phase II metabolic process that facilitates its elimination from the body. This technical guide provides a comprehensive exploration of the deferasirox ether glucuronide metabolic pathway, a significant route of biotransformation for this drug. We will delve into the enzymatic machinery responsible for the formation of the ether glucuronide, its structural characteristics, its quantitative relevance in the overall metabolic profile of deferasirox, and its subsequent excretion. This guide also offers detailed experimental protocols for the in vitro characterization of this pathway, equipping researchers with the practical knowledge to investigate the metabolism of deferasirox and similar compounds.

Introduction to Deferasirox Metabolism

Deferasirox is primarily metabolized in the liver, with glucuronidation being the main metabolic pathway, followed by biliary excretion.[1] A smaller fraction of the drug undergoes oxidative metabolism mediated by cytochrome P450 enzymes.[2] The process of glucuronidation involves the covalent addition of a glucuronic acid moiety to the deferasirox molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation increases the water solubility of the drug, facilitating its transport and elimination.

Two major glucuronide metabolites of deferasirox have been identified:

-

Deferasirox Acyl Glucuronide (M3): Formed by the conjugation of glucuronic acid to the carboxylic acid group of deferasirox.[3][4]

-

Deferasirox Ether Glucuronide (2-O-Glucuronide, M6): Formed by the conjugation of glucuronic acid to one of the phenolic hydroxyl groups of deferasirox.[3][5]

This guide will focus specifically on the ether glucuronide metabolic pathway.

The Deferasirox Ether Glucuronide (M6) Pathway

The formation of the deferasirox ether glucuronide, also known as the 2-O-glucuronide or M6, is a key step in the metabolic clearance of the parent drug.

Enzymatic Catalysis: The Role of UGT1A1 and UGT1A3

The biotransformation of deferasirox into its ether glucuronide is primarily catalyzed by two specific UGT isoforms:

-

UGT1A1: This is the principal enzyme responsible for the glucuronidation of deferasirox.[2]

-

UGT1A3: This enzyme also contributes to the formation of deferasirox glucuronides, although to a lesser extent than UGT1A1.[2]

These enzymes are predominantly located in the endoplasmic reticulum of hepatocytes.

Structural Elucidation

The deferasirox ether glucuronide (M6) is formed when a glucuronic acid molecule is attached to one of the phenolic hydroxyl groups on the deferasirox structure. The chemical structure of deferasirox and its ether glucuronide metabolite are depicted below.

Chemical Structures

Deferasirox Chemical Formula: C₂₁H₁₅N₃O₄ IUPAC Name: 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid[6]

Deferasirox 2-O-Glucuronide (M6) Synonyms: (2S,3S,4S,5R,6S)-6-(2-(1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)phenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid[5]

Quantitative Significance

While both acyl and ether glucuronides are formed, the acyl glucuronide (M3) is generally found in higher concentrations in human plasma compared to the ether glucuronide (M6).[3] However, the formation of the ether glucuronide still represents a significant pathway for the overall elimination of deferasirox.

Biliary Excretion and the Role of MRP2

Following their formation in the liver, the deferasirox glucuronides, including the ether glucuronide, are actively transported into the bile for excretion. This process is primarily mediated by the Multidrug Resistance-Associated Protein 2 (MRP2) , an efflux transporter located on the canalicular membrane of hepatocytes.[7] MRP2 is a member of the ATP-binding cassette (ABC) transporter superfamily and plays a crucial role in the biliary elimination of a wide range of conjugated compounds.[7]

The efficient transport of deferasirox glucuronides into the bile by MRP2 is a critical step in the drug's clearance. From the bile, these metabolites are delivered to the small intestine and are ultimately eliminated from the body in the feces.

Experimental Protocols for In Vitro Characterization

The study of the deferasirox ether glucuronide metabolic pathway in a laboratory setting is essential for understanding its kinetics and for assessing potential drug-drug interactions. The following protocols provide a framework for conducting in vitro experiments using human liver microsomes.

In Vitro Glucuronidation Assay Using Human Liver Microsomes

This protocol outlines the steps to measure the formation of deferasirox glucuronides in vitro.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Deferasirox

-

UDP-glucuronic acid (UDPGA)

-

Alamethicin

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

Internal standard (e.g., a structurally similar compound not present in the reaction)

Protocol:

-

Prepare Incubation Mixtures: In a microcentrifuge tube, combine the following reagents on ice:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl₂ (5 mM)

-

Pooled HLMs (final protein concentration of 0.5-1.0 mg/mL)

-

Alamethicin (50 µg/mg of microsomal protein) to activate the UGT enzymes.[8]

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the alamethicin to permeabilize the microsomal membrane.

-

Initiate the Reaction: Add deferasirox (at various concentrations to determine enzyme kinetics) to the pre-incubated mixture.

-

Start the Glucuronidation: Initiate the reaction by adding UDPGA (final concentration of 2-5 mM). The final incubation volume is typically 100-200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure linear reaction kinetics.

-

Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by HPLC-MS/MS.

HPLC-MS/MS Analysis of Deferasirox and its Glucuronides

This method allows for the sensitive and specific quantification of deferasirox and its glucuronide metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating deferasirox and its metabolites.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A gradient program should be developed to achieve optimal separation. For example:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Negative electrospray ionization (ESI-) is typically used for the detection of deferasirox and its glucuronides.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions should be monitored for deferasirox, deferasirox acyl glucuronide, deferasirox ether glucuronide, and the internal standard. These transitions need to be optimized for the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Deferasirox | 372.1 | 328.1 |

| Deferasirox Acyl Glucuronide | 548.1 | 372.1 |

| Deferasirox Ether Glucuronide | 548.1 | 372.1 |

Note: The precursor and product ions for the two glucuronide isomers are the same. Their separation is achieved through chromatography.

Data Analysis:

The concentrations of deferasirox and its glucuronides in the samples are determined by constructing a standard curve using known concentrations of the analytes and the internal standard.

Enzyme Kinetics

Visualization of the Metabolic Pathway and Experimental Workflow

To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz (DOT language).

Deferasirox Metabolic Pathway

Caption: Step-by-step workflow for the in vitro deferasirox glucuronidation assay.

Conclusion

The formation of deferasirox ether glucuronide (M6) is a significant metabolic pathway mediated primarily by UGT1A1 and to a lesser extent by UGT1A3. This biotransformation, along with the formation of the acyl glucuronide (M3), is crucial for the detoxification and elimination of deferasirox. The subsequent biliary excretion of these glucuronides is facilitated by the MRP2 transporter. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricacies of this metabolic pathway, contributing to a deeper understanding of deferasirox's disposition and aiding in the development of safer and more effective iron chelation therapies.

References

-

Waldmeier, F., et al. (2010). Pharmacokinetics, Metabolism, and Disposition of Deferasirox in β-Thalassemic Patients with Transfusion-Dependent Iron Overload Who Are at Pharmacokinetic Steady State. Drug Metabolism and Disposition, 38(5), 808-816. [Link]

-

precisionFDA. (2010, May 15). DEFERASIROX ACYL-.BETA.-D-GLUCURONIDE. [Link]

-

Sandoz. (2019, February 6). Deferasirox Product Monograph. [Link]

-

GSRS. (2010, May 15). DEFERASIROX. [Link]

-

ResearchGate. Chemical structures deferasirox (A) and Fe(deferasirox) 2 (B) complex...[Link]

-

Chauzit, E., et al. (2010). A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application. Therapeutic Drug Monitoring, 32(4), 476-481. [Link]

-

Shimadzu Chemistry & Diagnostics. Deferasirox acyl-ß-D-glucuronide | 1233196-91-2. [Link]

-

Remsberg, C. M., et al. (2008). Glucuronidation of OTS167 in Humans Is Catalyzed by UDP-Glucuronosyltransferases UGT1A1, UGT1A3, UGT1A8, and UGT1A10. Drug Metabolism and Disposition, 36(12), 2547-2555. [Link]

-

S. S. L. College of Pharmacy. (2012, May 15). method development and validation for determination of impurities in deferasirox by rp-hplc technique. [Link]

-

SOLVO Biotechnology. MRP2 - Transporters. [Link]

-

Jedlitschky, G., et al. (2006). Structure and function of the MRP2 (ABCC2) protein and its role in drug disposition. Expert Opinion on Drug Metabolism & Toxicology, 2(3), 351-366. [Link]

-

Charles River Laboratories. UGT Inhibition, Induction and Phenotyping Assays. [Link]

-

Pharmaffiliates. Deferasirox 2-Glucuronide. [Link]

-

Zamek-Gliszczynski, M. J., et al. (2022). The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. Frontiers in Pharmacology, 12, 818817. [Link]

-

Jover, R., et al. (2010). Validated assay for studying activity profiles of human liver UGTs after drug exposure: inhibition and induction studies. Analytical and Bioanalytical Chemistry, 396(5), 1833-1845. [Link]

-

ResearchGate. Simultaneous In Vitro Assay of Six UGT Isoforms in Human Liver Microsomes, Using Cocktails of Probe Substrates and LC-MS/MS.[Link]

-

Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560-566. [Link]

-

Wikipedia. Deferasirox. [Link]

-

Kiiski, I., et al. (2021). Drug glucuronidation assays on human liver microsomes immobilized on microfluidic flow-through reactors. European Journal of Pharmaceutical Sciences, 158, 105677. [Link]

-

García-Fariña, A., et al. (2024). Case report: Acute liver failure during deferasirox therapy and the potential role of pharmacogenetics. Frontiers in Pharmacology, 15, 1477755. [Link]

-

Brouwer, K. L. R., et al. (2019). Recent progress and challenges in screening and characterization of UGT1A1 inhibitors. Acta Pharmaceutica Sinica B, 9(4), 658-675. [Link]

-

Onal, C., et al. (2020). Liquid chromatographic analysis for the determination of deferasirox in pharmaceutical formulations and spiked plasma samples using dansyl chloride. Journal of Chemical Metrology, 14(1), 35-41. [Link]

-

Basit, A., et al. (2021). UGT1A1 and UGT1A3 activity and inhibition in human liver and intestinal microsomes and a recombinant UGT system under similar assay conditions using selective substrates and inhibitors. Xenobiotica, 51(11), 1236-1246. [Link]

-

Zhou, J., et al. (2010). Bilirubin Glucuronidation Revisited: Proper Assay Conditions to Estimate Enzyme Kinetics with Recombinant UGT1A1. Drug Metabolism and Disposition, 38(11), 1907-1911. [Link]

-

Wu, B., et al. (2019). Recent progress and challenges in screening and characterization of UGT1A1 inhibitors. Acta Pharmaceutica Sinica B, 9(4), 658-675. [Link]

-

Dong, D., et al. (2016). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. Pharmacological Reviews, 68(4), 948-967. [Link]

-

Kumar, A., et al. (2024). Novel RP-HPLC Method Development And Validation Of Deferasirox And Deferiprone In Bulk And Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 15(8), 3465-3472. [Link]

-

Lu, Y., et al. (2014). Mutual Regioselective Inhibition of Human UGT1A1-Mediated Glucuronidation of Four Flavonoids. PLoS ONE, 9(8), e104427. [Link]

Sources

- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Arcadia: a visualization tool for metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Investigating the Theoretical Basis for In Vitro–In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: LC-MS/MS Method Development for Deferasirox 2-Glucuronide (M6)

This Application Note is designed for bioanalytical scientists and researchers developing LC-MS/MS assays for Deferasirox and its metabolites. It prioritizes the specific technical challenges associated with iron chelators and glucuronide analysis.

Executive Summary & Scientific Rationale

Deferasirox (DFX) is a tridentate iron chelator used to treat chronic iron overload.[1][2] While the quantification of the parent drug is well-documented, the analysis of its glucuronide metabolites—specifically Deferasirox 2-glucuronide (M6) —presents a triad of analytical challenges:

-

Iron Complexation: DFX and its metabolites avidly bind trace iron (

) in the LC system and mobile phases, causing peak broadening, tailing, and non-linear ionization. -

Isomeric Interference: The phenolic glucuronide (M6) must be chromatographically resolved from the acyl-glucuronide (M3), which is the major metabolite and susceptible to enzymatic hydrolysis and potential source fragmentation.

-

In-Source Fragmentation: Labile glucuronides can fragment back to the parent ion in the electrospray source, leading to overestimation of the parent drug if not separated chromatographically.

This protocol details a robust, self-validating LC-MS/MS workflow that incorporates EDTA sequestering and polarity-switching chromatography to ensure accurate quantification.

Chemical Intelligence & Mechanistic Insight

The Analyte

-

Structure: Glucuronic acid conjugation at the phenolic hydroxyl group (2-position) of the phenyl ring.

-

Molecular Weight: ~549.5 Da (Parent 373.4 Da + 176 Da).

-

Key Property: Unlike the acyl-glucuronide (M3), the phenolic glucuronide (M6) is chemically stable but can still suffer from enzymatic hydrolysis during sample handling.

The "Iron Trap" Phenomenon

Deferasirox is designed to bind iron.[6] In a standard stainless-steel HPLC system, trace iron leaches from frits and capillaries. DFX and its glucuronides will complex with this iron on-column, resulting in:

-

Loss of Sensitivity: The complex (

) does not ionize efficiently in standard MRM modes. -

Peak Distortion: Severe tailing due to secondary interactions.

The Fix: The mobile phase must contain a competing chelator (EDTA) to keep the analyte in its free ligand form.[6]

Method Development Strategy

Chromatographic Conditions

-

Column Selection: A high-strength silica C18 or a hybrid particle column (e.g., Waters XBridge or Phenomenex Kinetex) is recommended to withstand the slightly acidic mobile phase required to suppress ionization of the carboxylic acid for retention.

-

Mobile Phase Modifiers:

-

EDTA: 0.05 mM

in Mobile Phase A is mandatory. -

Buffer: Ammonium Formate/Formic Acid (pH 3.0–3.5). Low pH is critical to protonate the carboxylic acid moiety of Deferasirox, improving retention and peak shape.

-

Mass Spectrometry (MS/MS)

-

Ionization Mode: Negative ESI is preferred.

-

Reasoning: Both Deferasirox and the glucuronide moiety possess acidic protons (carboxylic acid on parent and sugar; phenolic groups). Negative mode (

) typically yields lower background noise and higher sensitivity for this class of compounds compared to positive mode.

-

-

MRM Transitions:

-

Precursor:

548.1 ( -

Quantifier Product:

372.1 (Loss of glucuronic acid moiety, -

Qualifier Product:

118.0 or similar fragment from the parent backbone.

-

Detailed Experimental Protocol

Reagents & Materials

-

Reference Standards: Deferasirox, Deferasirox 2-glucuronide (M6), Deferasirox Acyl-glucuronide (M3) (for separation checks).[5]

-

Internal Standard (IS): Deferasirox-d4 or

-Deferasirox. -

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives:

(Disodium ethylenediaminetetraacetate), Formic Acid.

Stock Solution Preparation

-

Solvent: Dissolve Deferasirox glucuronides in MeOH:Water (50:50) . Avoid pure ACN for stock storage as glucuronides can precipitate or degrade.

-

Storage:

. Glucuronides are temperature sensitive.

Sample Preparation (Protein Precipitation with Iron Scavenging)

This method uses a "Crash & Chelator" approach to minimize matrix effects and iron interference.

-

Aliquot: Transfer

of plasma/serum to a 1.5 mL Eppendorf tube. -

IS Addition: Add

of Internal Standard working solution. -

Precipitation: Add

of Cold Acetonitrile containing 0.1% Formic Acid . -

Vortex: Mix vigorously for 2 minutes.

-

Centrifugation: Spin at

for 10 minutes at -

Dilution (Critical Step): Transfer

of the supernatant to a new vial. Add-

Why? This step ensures that any iron released from hemoglobin during precipitation is sequestered before injection.

-

-

Injection: Inject

onto the LC-MS/MS.

LC-MS/MS Parameters

| Parameter | Setting |

| LC System | UHPLC (e.g., Agilent 1290, Waters Acquity) |

| Column | Phenomenex Kinetex C18 ( |

| Column Temp | |

| Flow Rate | |

| Mobile Phase A | Water + 0.1% Formic Acid + 0.05 mM EDTA |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-1 min: 20% B; 1-6 min: 20% -> 90% B; 6-7 min: 90% B; 7.1 min: 20% B |

| Run Time | 9.0 minutes |

| MS Source | ESI Negative |

| Spray Voltage | -2500 V to -3500 V |

| Source Temp |

Visualizing the Workflow & Pathway

Metabolic Pathway & Interference Logic

The diagram below illustrates the metabolic relationship and the critical need to separate M3 (Acyl) from M6 (Phenolic) to prevent cross-talk.

Caption: Metabolic pathway of Deferasirox showing the critical separation required between the labile Acyl-glucuronide (M3) and the target Phenolic glucuronide (M6).

Analytical Workflow

Caption: Step-by-step analytical protocol highlighting the mandatory EDTA chelation step to prevent iron interference.

Validation & Troubleshooting (Expert Tips)

The "Ghost Peak" (Source Fragmentation)

-

Observation: You see a peak in the Parent (372) channel at the retention time of the Glucuronide (548).

-

Cause: The glucuronide is breaking down in the hot ESI source.

-

Verification: Inject a pure standard of the Glucuronide and monitor the Parent transition. If a peak appears, calculate the % fragmentation.

-

Resolution: Ensure baseline chromatographic separation (

) between the Glucuronide and Parent. If they co-elute, you cannot accurately quantify the Parent in the presence of high Glucuronide levels.

Stability of Acyl-Glucuronide (M3)

Although M6 is your target, M3 is present in patient samples. M3 is an acyl-glucuronide , which can undergo acyl-migration to form isomers that might co-elute with M6.

-

Control: Keep all sample processing at

. Analyze samples within 24 hours of extraction. -

Check: Monitor the M3 peak. If it broadens or splits, degradation is occurring.

Matrix Effects

Deferasirox is highly bound to plasma proteins (>99%).

-

Tip: If recovery is low with simple protein precipitation, consider Solid Phase Extraction (SPE) using a weak anion exchange (WAX) cartridge to capture the acidic drug and glucuronides while washing away proteins and phospholipids.

References

-

Bruin, G. J., et al. (2008).[1][5][7] "Pharmacokinetics, Distribution, Metabolism, and Excretion of Deferasirox and Its Iron Complex in Rats." Drug Metabolism and Disposition, 36(12), 2523-2538.[1] Link

-

Waldmeier, F., et al. (2010).[3] "Pharmacokinetics, Metabolism, and Disposition of Deferasirox in β-Thalassemic Patients." Drug Metabolism and Disposition, 38(5), 808-819. Link

-

Li, T., et al. (2018).[8] "A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion." Journal of Pharmaceutical and Biomedical Analysis, 151, 1-7. Link

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

Sources

- 1. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN114994205A - Method for detecting related impurities in deferasirox granules - Google Patents [patents.google.com]

- 3. Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantification of Deferasirox M6 in human urine samples

Application Note: Direct Quantification of Deferasirox M6 (2-O-Glucuronide) in Human Urine by LC-MS/MS

Executive Summary & Scientific Context

Deferasirox (DFX) is a tridentate iron chelator used globally for the treatment of chronic iron overload. While the parent drug and its unstable acyl-glucuronide metabolite (M3 ) are primarily excreted via the hepatobiliary route (feces), the renal pathway accounts for approximately 8% of total elimination.[1]

The M6 Metabolite: Unlike plasma, where the acyl-glucuronide (M3) dominates, the primary metabolite found in human urine is M6 , identified as the Deferasirox 2-O-glucuronide (phenolic glucuronide) [1, 2].[1][2]

The Analytical Challenge: Quantifying M6 presents distinct challenges compared to the parent drug:

-

Isobaric Interference: M6 (2-O-glucuronide) is isobaric with M3 (acyl-glucuronide).[2] Although M3 is minor in urine, chromatographic resolution is required to distinguish the stable phenolic conjugate (M6) from the labile acyl conjugate (M3).

-

Polarity: M6 is significantly more polar than Deferasirox, requiring specific Solid Phase Extraction (SPE) conditions to prevent breakthrough.[2]

-

Iron Interference: Residual iron in urine can form complexes with the Deferasirox aglycone during ionization, quenching the signal.

This protocol details a Direct LC-MS/MS method for quantifying M6 without enzymatic hydrolysis, ensuring specific measurement of the renal metabolic fraction.[2]

Metabolic Pathway & Analytical Logic

The following diagram illustrates the metabolic divergence that necessitates specific M6 monitoring in urine versus M3 in plasma.

Figure 1: Metabolic disposition of Deferasirox showing M6 as the primary urinary target.[2]

Experimental Protocol

Reagents and Materials[1][2][4][5][6][7]

-

Analytes: Deferasirox M6 (2-O-Glucuronide) Reference Standard; Deferasirox (Parent).[2][3]

-

Internal Standard (IS): Deferasirox-d5 or 13C-Deferasirox.[2]

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).[2]

-

Chelator: EDTA (Ethylenediaminetetraacetic acid) – Critical for suppressing iron adducts.[2]

-

SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance), 30 mg/1 cc (Waters) or equivalent.[2]

Sample Collection & Pre-treatment

Although M6 is more stable than M3, urine samples should still be stabilized to prevent bacterial deconjugation.[2]

-

Collect human urine in sterile cups.[2]

-

Stabilization: Add 10 µL of 10% Formic Acid per 1 mL of urine immediately upon collection to lower pH to ~4.0.

-

Centrifuge at 10,000 x g for 10 minutes to remove particulates.

-

Iron Suppression: Add 50 µL of 100 mM EDTA solution to 500 µL of urine supernatant. Note: This prevents environmental iron from complexing with the analyte before extraction.

Solid Phase Extraction (SPE) Workflow

Direct "dilute-and-shoot" methods often suffer from ion suppression for glucuronides.[2] SPE is recommended.[2]

Figure 2: SPE Protocol optimized for polar glucuronide retention.

LC-MS/MS Conditions

Chromatographic Separation

M6 and M3 are isobaric.[2] A gradient elution on a high-resolution C18 column is required to separate them if M3 traces are present.[2]

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).[2]

-

Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.[2]

-

Column Temp: 40°C.

-

Mobile Phase A: Water + 0.1% Formic Acid + 0.05 mM EDTA .[2]

-

Note: EDTA in mobile phase is mandatory to maintain sharp peak shapes for Deferasirox-related compounds.[2]

-

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient Profile:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

|---|---|---|

| 0.00 | 10 | 0.4 |

| 1.00 | 10 | 0.4 |

| 4.00 | 90 | 0.4 |

| 5.50 | 90 | 0.4 |

| 5.60 | 10 | 0.4 |

| 7.00 | 10 | 0.4 |[2]

Mass Spectrometry Parameters

-

Mode: ESI Positive (ESI+).[2]

-

Rationale: While negative mode works for the acid parent, positive mode was used in the definitive metabolite identification studies [1] and provides distinct fragmentation for the glucuronide loss.

-

-

Source Temp: 500°C.

-

Capillary Voltage: 3.5 kV.[2]

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Identity Note |

| Deferasirox M6 | 550.2 | 374.1 | 25 | Loss of Glucuronide (-176 Da) |

| Deferasirox M6 (Qual) | 550.2 | 108.1 | 45 | Backbone fragment |

| Deferasirox (Parent) | 374.1 | 108.1 | 35 | Reference |

| Deferasirox-d5 (IS) | 379.1 | 113.1 | 35 | Internal Standard |

Method Validation & Performance

To ensure Trustworthiness , the method must meet FDA/EMA bioanalytical guidelines.

| Parameter | Specification | Causality / Explanation |

| Linearity | 10 – 5000 ng/mL | Covers the expected wide range of urinary concentrations due to variable hydration and excretion rates.[2] |

| Accuracy | 85-115% | Standard acceptance criteria.[2] |

| Matrix Effect | 90-110% | Urine contains salts that suppress ionization.[2] The use of HLB SPE and Deuterated IS corrects for this. |

| Stability (Autosampler) | 24 Hours at 4°C | M6 is stable at 4°C. If M3 (acyl) were being measured, strict pH control would be required here.[2] |

| Specificity | No interference at RT | M6 elutes earlier than Deferasirox (Parent) due to the polar glucuronic acid moiety. |

Troubleshooting & Expert Insights

-

Issue: Broad or Tailing Peaks.

-

Root Cause:[2] Interaction of the Deferasirox tridentate structure with trace iron in the LC system or column frits.

-

Solution: Passivate the LC system with 0.1% phosphoric acid overnight before running. Ensure 0.05 mM EDTA is in Mobile Phase A.

-

-

Issue: Signal Drop over Time.

-

Root Cause:[2] Iron buildup on the ESI source cone.

-

Solution: Divert the LC flow to waste for the first 1 minute and the wash phase (after 5.5 min) to prevent urine salts and excess iron-EDTA complexes from entering the MS.

-

-

Issue: M6 vs. M3 Identification.

References

-

Waldmeier, F. et al. (2010).[2][4] Pharmacokinetics, Metabolism, and Disposition of Deferasirox in β-Thalassemic Patients with Transfusion-Dependent Iron Overload Who Are at Pharmacokinetic Steady State. Drug Metabolism and Disposition, 38(5), 808–816.[2] Link

-

Bruin, G. J. et al. (2008).[1][2] Pharmacokinetics, Distribution, Metabolism, and Excretion of Deferasirox and Its Iron Complex in Rats.[5][6] Drug Metabolism and Disposition, 36(12), 2523–2538.[2] Link

-

Li, T. et al. (2017).[2][7] A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development. Journal of Pharmaceutical and Biomedical Analysis, 146, 36-42.[2] Link

Sources

Deferasirox 2-glucuronide reference standard preparation

Application Note: Deferasirox Glucuronide Reference Standard Preparation

Executive Summary & Strategic Rationale

In the bioanalysis of the iron chelator Deferasirox (Exjade®), the quantification of glucuronide metabolites is a critical regulatory requirement (FDA/EMA MIST guidelines). Deferasirox metabolism is unique; it undergoes glucuronidation at two distinct sites, yielding products with vastly different chemical stabilities and toxicological profiles:

-

Deferasirox Acyl-

-D-Glucuronide (M3): The major circulating metabolite formed at the carboxylic acid moiety.[1] It is chemically reactive, prone to acyl migration, and implicated in idiosyncratic toxicity. -

Deferasirox 2-O-Glucuronide (M6): A phenolic glucuronide formed at the 2-hydroxyphenyl ring. It is chemically stable but presents a regioselectivity challenge during synthesis.

The "2-Glucuronide" Ambiguity: While "2-glucuronide" technically refers to the phenolic metabolite (M6) at the 2-hydroxy position, the Acyl-glucuronide (M3) is the primary reference standard required for safety assessment. This guide provides protocols for BOTH, ensuring complete coverage for the bioanalytical scientist.

Chemical Strategy & Decision Matrix

The choice between Chemical Synthesis and Enzymatic Biosynthesis depends on the required scale and the specific isomer target.

Decision Tree: Synthesis Route Selection

Figure 1: Strategic decision tree for selecting the synthesis route based on target metabolite and scale.

Protocol A: Chemical Synthesis of Deferasirox Acyl-Glucuronide (M3)

Target: High-purity Reference Standard (>98%)

Challenge: Deferasirox contains two phenolic hydroxyls and one carboxylic acid. Direct glucuronidation often results in a mixture of ether (phenolic) and ester (acyl) linkages. Solution: Selective protection of phenols followed by glycosylation of the carboxylate.

Step-by-Step Methodology

Reagents:

-

Benzyl bromide (BnBr)

-

Acetobromo-

-D-glucuronic acid methyl ester -

Silver oxide (

) or Silver Carbonate ( -

Palladium on Carbon (Pd/C)

Workflow:

-

Selective Protection (Phenol Blocking):

-

Dissolve Deferasirox (1.0 eq) in DMF.

-

Add

(2.5 eq) and Benzyl bromide (2.2 eq). -

Stir at RT for 4 hours.

-

Mechanism:[4] The phenolic hydroxyls are more nucleophilic than the carboxylate under these conditions, forming the Dibenzyl-Deferasirox ester .

-

Purification: Hydrolyze the ester (if formed) using mild LiOH to yield 3,5-bis(2-benzyloxyphenyl)-1,2,4-triazol-1-yl-benzoic acid .

-

-

Koenigs-Knorr Glycosylation (Acyl Linkage Formation):

-

Dissolve the Dibenzyl-Deferasirox acid (1.0 eq) in anhydrous Toluene/Cadmium Carbonate (or use

catalyst). -

Add Acetobromo-

-D-glucuronic acid methyl ester (1.5 eq). -

Reflux for 12 hours under Nitrogen.

-

Critical Control: Anhydrous conditions are vital to prevent hydrolysis of the bromide donor.

-

Result: Formation of the protected acyl-glucuronide (beta-anomer preferred due to neighboring group participation).

-

-

Global Deprotection (The "Soft" Landing):

-

Step 3a (Debenzylation): Hydrogenation using

(1 atm) and 10% Pd/C in MeOH/THF (1:1). This removes the benzyl groups from the phenols. -

Step 3b (Deacetylation/Demethylation): Crucial Step. Treat with mild base (0.1 M LiOH) at 0°C .

-

Stop Rule: Quench reaction immediately when pH reaches 8.0. Do not exceed pH 9.0 to prevent acyl migration.

-

Acidify to pH 5.0 with dilute acetic acid immediately.

-

-

Purification (Stabilized):

-

Preparative HPLC using a C18 column .[5]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Note: The formic acid is non-negotiable; it stabilizes the acyl-glucuronide.

-

Protocol B: Enzymatic Biosynthesis of Phenolic 2-O-Glucuronide (M6)

Target: Authentic Biological Metabolite for Identification

Rationale: Chemical synthesis of the phenolic glucuronide is difficult due to the symmetry of the two phenyl rings. Enzymes (UGTs) provide perfect regioselectivity.

Incubation System

| Component | Concentration | Function |

| Deferasirox | 50 - 100 | Substrate (dissolved in DMSO, final <0.5%) |

| Enzyme Source | 1.0 mg/mL | Recombinant UGT1A1 or UGT1A3 (Human Liver Microsomes can be used but yield M3+M6 mix) |

| Cofactor | 5 mM | UDP-Glucuronic Acid (UDPGA) |

| Activator | 25 | Alamethicin (pore-forming peptide to access luminal UGTs) |

| Buffer | 100 mM | Tris-HCl or Phosphate Buffer (pH 7.4) |

| Stabilizer | 5 mM | Saccharolactone (inhibits |

Workflow:

-

Pre-incubation: Mix Buffer, Microsomes/UGT, and Alamethicin on ice. Incubate at 37°C for 15 mins to activate pores.

-

Reaction Start: Add Deferasirox, then initiate with UDPGA.

-

Incubation: Shake at 37°C for 2–4 hours.

-

Termination: Add ice-cold Acetonitrile (1:1 v/v) containing 1% Acetic Acid .

-

Why Acid? Even though M6 is stable, M3 (also formed in microsomes) is not. Acid preserves the profile.

-

-

Clarification: Centrifuge at 10,000 x g for 10 mins.

-

Isolation: Inject supernatant onto Semi-Prep HPLC.

Characterization & Quality Control

Differentiation of Isomers (M3 vs M6)

The definitive identification requires MS/MS fragmentation and NMR.

| Feature | Acyl-Glucuronide (M3) | Phenolic Glucuronide (M6) |

| Retention Time (C18) | Elutes Earlier (More Polar) | Elutes Later |

| Stability (pH 8.0) | Unstable (Half-life < 2h) | Stable |

| MS Fragment (Negative) | Loss of 176 Da (Glucuronide) | Loss of 176 Da |

| Diagnostic Test | Reacts with Hydroxylamine (forms hydroxamic acid) | No reaction with Hydroxylamine |

| 1H-NMR Shift | Anomeric proton | Anomeric proton |

Acyl Migration Pathway (The Stability Trap)

Acyl glucuronides (M3) undergo intramolecular rearrangement to 2, 3, and 4-isomers, which are resistant to

Figure 2: Acyl migration pathway of Deferasirox M3. Migration leads to underestimation of metabolite levels during enzymatic hydrolysis assays.

Storage and Handling Protocols

-

Lyophilization: Always lyophilize from slightly acidic solutions (0.1% Formic acid).

-

Solvent: Reconstitute in Acetonitrile:Water (1:1) + 0.5% Formic Acid . Never dissolve in pure DMSO or Methanol for long-term storage as transesterification can occur.

-

Temperature: Store solid at -80°C. Solution stability is <24 hours at 4°C for the Acyl-glucuronide.

References

-

Waldmeier, F., et al. (2010). "Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients."[6] Drug Metabolism and Disposition, 38(5), 808-816.[7]

-

Bruin, G. J., et al. (2008). "Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats." Drug Metabolism and Disposition, 36(12), 2523-2538.

-

FDA Clinical Pharmacology Review. "Deferasirox (Exjade) NDA 21-882." Center for Drug Evaluation and Research.

-

Regan, S., et al. (2010). "New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery." Assay and Drug Development Technologies, 8(6).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: HPLC-UV Quantification of Deferasirox and Glucuronide Metabolites

Here is a comprehensive Application Note and Protocol guide for the HPLC-UV analysis of Deferasirox and its glucuronide metabolites.

Executive Summary & Technical Scope

Deferasirox (DFX) is a tridentate iron chelator used in the treatment of chronic iron overload. Its metabolism is primarily hepatic, mediated by UGT enzymes (UGT1A1, UGT1A3), yielding two primary hydrophilic metabolites: the Acyl-glucuronide (M1) and the 2-O-glucuronide (M2) .

While LC-MS/MS is the gold standard for trace quantification (<10 ng/mL), HPLC-UV remains a robust, cost-effective tool for pharmacokinetic profiling and quality control in therapeutic ranges (0.5 – 100 µg/mL).

The Challenge: The primary analytical hurdle is the instability of the Acyl-glucuronide , which undergoes rapid hydrolysis or intramolecular rearrangement at physiological or alkaline pH. This protocol incorporates a self-validating stabilization step during sample preparation to ensure metabolite integrity.

Chemical Properties & Detection Limits[1][2][3][4]

Analyte Characteristics

Deferasirox possesses a strong chromophore (bis-hydroxyphenyl-triazole core) which is retained in its glucuronides. This allows for sensitive UV detection without derivatization.

| Analyte | Chemical Nature | Polarity (LogP) | UV Max ( | Stability Profile |

| Deferasirox (DFX) | Lipophilic Parent | ~3.5 (High) | 245 nm | Stable |

| Acyl-Glucuronide (M1) | Polar Conjugate | < 1.0 (Low) | 245 nm | Labile (pH > 6.0) |

| 2-O-Glucuronide (M2) | Polar Conjugate | < 1.0 (Low) | 245 nm | Stable |

Validated Detection Limits (HPLC-UV)

Note: Values below represent optimized limits using Solid Phase Extraction (SPE) for concentration. Protein precipitation (PPT) methods will have higher limits (approx. 2x).

| Parameter | Deferasirox (Parent) | Glucuronides (M1/M2) |

| Linearity Range | 0.25 – 100 µg/mL | 0.50 – 50 µg/mL |

| Limit of Detection (LOD) | 0.08 µg/mL (80 ng/mL) | ~0.15 µg/mL (150 ng/mL)* |

| Limit of Quantitation (LOQ) | 0.25 µg/mL (250 ng/mL) | 0.50 µg/mL (500 ng/mL) |

| Precision (RSD) | < 5.0% | < 8.5% |

*Technical Note: Glucuronide LOD is estimated based on molar extinction coefficient similarity to the parent. For concentrations <100 ng/mL, LC-MS/MS is required.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic conversion and the critical instability pathway of the Acyl-glucuronide.

Caption: DFX metabolism showing the critical instability loop of the Acyl-glucuronide (Red), which can revert to parent drug if not stabilized.

Experimental Protocol

Reagents & Materials

-

Standards: Deferasirox (>99%),

-Glucuronidase (for enzymatic hydrolysis validation). -

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

-

Additives: Orthophosphoric acid (85%), Formic Acid.

-

Column: C18 Polar-Embedded Column (e.g., Phenomenex Synergi Fusion or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm. Rationale: Standard C18 may suffer from "dewetting" or poor retention of polar glucuronides.

Sample Preparation (Stabilization & Extraction)

Crucial Step: To prevent Acyl-glucuronide degradation, plasma must be acidified immediately upon collection or thawing.

Protocol A: Solid Phase Extraction (Recommended for Sensitivity)

-

Acidification: Add 20 µL of 10% Formic Acid to 500 µL of plasma. Vortex immediately. (Target pH: 3.0 - 4.0).[2]

-

Conditioning: Condition SPE cartridge (HLB or C18) with 1 mL Methanol followed by 1 mL Water (0.1% Formic Acid).

-

Loading: Load acidified plasma sample onto the cartridge.

-

Washing: Wash with 1 mL Water (0.1% Formic Acid) to remove salts/proteins.

-

Elution: Elute with 1 mL Methanol.

-

Concentration: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase A:B (80:20).

Protocol B: Protein Precipitation ( Rapid/High Concentration)

-

Precipitation: To 200 µL plasma, add 20 µL 1M Phosphoric Acid (Stabilizer).

-

Extraction: Add 600 µL cold Acetonitrile. Vortex for 1 min.

-

Centrifugation: Spin at 10,000 x g for 10 min at 4°C.

-

Injection: Inject supernatant directly (Note: Higher LOD due to dilution factor).

Chromatographic Conditions

Because glucuronides are highly polar and the parent is highly lipophilic, an isocratic method is unsuitable . A gradient is required to elute glucuronides early while eluting the parent within a reasonable timeframe.

-

Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.2).

-

Temperature: 30°C.

-

Detection: UV @ 245 nm (Secondary monitoring @ 295 nm).

-

Injection Volume: 20 - 50 µL.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 20% | Initial Hold (Polar Glucuronides elute here) |

| 3.0 | 20% | End Isocratic Hold |

| 12.0 | 80% | Linear Ramp (Elute Parent DFX) |

| 15.0 | 80% | Wash Lipophilic Impurities |

| 15.1 | 20% | Return to Initial |

| 20.0 | 20% | Re-equilibration |

Workflow Visualization

Caption: Analytical workflow emphasizing the mandatory acidification step to preserve the labile Acyl-glucuronide.

Troubleshooting & Validation

Stability Confirmation (Self-Validation)

To verify your sample prep is not degrading the metabolite:

-

Spike plasma with pure Acyl-glucuronide standard (if available) or a patient sample known to contain it.

-

Split into two aliquots: A (Acidified) and B (Neutral) .

-

Leave at room temperature for 2 hours.

-

Analyze.[3][8][9][5][7] Result: Aliquot B should show a decrease in the M1 peak and an increase in the Parent DFX peak (back-conversion). Aliquot A should remain constant.

Interference

Iron-complexed Deferasirox (Fe-[DFX]2) may interfere. The use of strong acid (Phosphoric acid) in the mobile phase and sample prep helps dissociate the iron complex, allowing quantification of the total drug (free + bound).

References

-

Chauzit, E., et al. (2010). "A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application."[5] Therapeutic Drug Monitoring, 32(4), 476-481.[5]

-

De Francia, S., et al. (2012). "A new HPLC UV validated method for therapeutic monitoring of deferasirox in thalassaemic patients." Journal of Chromatography B, 893-894, 127-133.[5]

-

Bruin, G. J., et al. (2008). "Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats." Drug Metabolism and Disposition, 36(12), 2523-2538.

-

Golpayegani, M. R., et al. (2020). "Sensitive determination of deferasirox in blood of patients with thalassemia using dispersive liquid-liquid microextraction... followed by HPLC-UV." Journal of Pharmaceutical and Biomedical Analysis, 193, 113735.

-

Novartis Pharmaceuticals. (2020). Exjade (Deferasirox) Prescribing Information.

Sources

- 1. ijpras.com [ijpras.com]

- 2. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajpaonline.com [ajpaonline.com]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. storage.googleapis.com [storage.googleapis.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. researchgate.net [researchgate.net]

Application Note: A Guide to the Chemical Synthesis of Deferasirox O-Glucuronide Metabolites

Abstract

This document provides a detailed guide for the chemical synthesis of Deferasirox O-glucuronide metabolites, specifically the acyl glucuronide (M3) and the phenolic 2-O-glucuronide (M6). Deferasirox is an essential oral iron chelator, and its metabolism is dominated by glucuronidation.[1][2] The availability of pure glucuronide metabolite standards is critical for a wide range of research and development activities, including pharmacokinetic (DMPK) studies, bioanalytical assay validation, and toxicological risk assessment.[3][4] This guide outlines robust chemical synthesis strategies, provides detailed, step-by-step protocols, and explains the rationale behind key experimental choices to empower researchers in drug development.

Introduction: The Critical Role of Deferasirox Glucuronides

Deferasirox (marketed as Exjade® or Jadenu®) is a frontline oral therapy for the management of chronic iron overload in patients undergoing long-term blood transfusions.[5] The primary route of elimination for Deferasirox is hepatic metabolism, predominantly through glucuronidation, followed by biliary excretion.[6][7] This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1 being a key isoform.[8][9]

The major metabolites formed are:

-

Deferasirox Acyl Glucuronide (M3): Formed at the carboxylic acid moiety of the benzoic acid ring.[10]

-

Deferasirox Phenolic Glucuronides (e.g., M6): Formed at one of the phenolic hydroxyl groups, such as the 2-O-position.[1][7]

Acyl glucuronides are a class of metabolites known for their potential chemical reactivity.[11][12] They can undergo intramolecular acyl migration and covalently bind to proteins, which has been linked to idiosyncratic adverse drug reactions for some carboxylic acid-containing drugs.[13] Therefore, obtaining chemically pure standards of both acyl and phenolic glucuronides is not merely an analytical requirement but a fundamental necessity for comprehensive safety and efficacy evaluation of Deferasirox.

This guide addresses the significant challenges associated with glucuronide synthesis, offering reliable protocols for producing these vital reference compounds.

Synthetic Strategy: Navigating the Challenges of Glucuronidation

The chemical synthesis of glucuronides is notoriously complex.[14] Key challenges include achieving stereoselective control to form the biologically relevant β-anomer and handling the inherent instability of acyl glucuronides, which are susceptible to hydrolysis and acyl migration.[12][15]

To overcome these hurdles, we propose distinct, optimized strategies for the two main types of Deferasirox glucuronides.

Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of Deferasirox glucuronide metabolites.

-

For the Acyl Glucuronide (M3): We will employ a modern and highly efficient selective 1β-acylation method . This approach uses a peptide coupling agent, HATU, which favors the formation of the desired β-anomer and avoids harsh conditions that could degrade the product.[16]

-

For the Phenolic O-Glucuronide (M6): The imidate method is the strategy of choice. It involves the activation of a protected glucuronic acid donor as a trichloroacetimidate, which reacts cleanly with the phenolic hydroxyl group of Deferasirox under Lewis acid catalysis, providing excellent yields and stereocontrol.[4]

Protocol 1: Synthesis of Deferasirox Acyl-β-D-Glucuronide

This protocol details the synthesis via selective acylation of a protected glucuronate followed by mild deprotection.

Reaction Scheme

Caption: Chemical pathway for the synthesis of Deferasirox Acyl Glucuronide.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |

| Deferasirox | C₂₁H₁₅N₃O₄ | 373.37 | 201530-41-8 | Purity >99% |

| Allyl 2,3,4-tri-O-acetyl-D-glucopyranuronate | C₁₅H₂₀O₁₀ | 360.31 | 65730-34-9 | Glucuronic acid donor |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 148893-10-1 | Anhydrous, peptide grade |

| N-Methylmorpholine (NMM) | C₅H₁₁NO | 101.15 | 109-02-4 | Anhydrous, freshly distilled |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 | Store under inert gas |

| Morpholine | C₄H₉NO | 87.12 | 110-91-8 | Reagent grade |

| Solvents | - | - | - | Anhydrous DMF, DCM, EtOAc |

| Purification | - | - | - | Silica Gel (230-400 mesh), HPLC columns |

Step-by-Step Experimental Protocol

Step 1: Coupling of Deferasirox with Allyl Glucuronate

-

To a dry, nitrogen-flushed round-bottom flask, add Deferasirox (1.0 eq) and Allyl 2,3,4-tri-O-acetyl-D-glucopyranuronate (1.2 eq).

-

Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M with respect to Deferasirox.

-

Add HATU (1.3 eq) to the solution and stir for 5 minutes at room temperature (RT).

-

Rationale: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid of Deferasirox, facilitating its esterification with the anomeric hydroxyl group of the glucuronate donor.[16]

-

-

Add N-Methylmorpholine (NMM) (2.5 eq) dropwise. The solution may turn yellow.

-

Stir the reaction mixture at RT for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

Step 2: Work-up and Purification of the Protected Intermediate

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate (EtOAc) and a 5% aqueous LiCl solution.

-

Wash the organic layer sequentially with 5% LiCl solution (3x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Rationale: The LiCl wash is crucial for removing residual DMF, which is highly polar and can interfere with purification.

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography using a hexane/EtOAc gradient to yield the protected intermediate as a white foam.

Step 3: Deprotection to Yield the Final Product

-

Dissolve the purified, protected intermediate (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Add morpholine (10 eq) to the solution.

-

De-gas the solution with nitrogen for 10 minutes.

-

Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq). The solution will turn bright yellow.

-

Rationale: Pd(PPh₃)₄ is a catalyst that selectively cleaves the allyl protecting groups from both the sugar's carboxylic acid and the anomeric position (if any unreacted donor remains) under very mild conditions, preserving the labile acyl glucuronide linkage.[16] Morpholine acts as the allyl scavenger.

-

-

Stir at RT for 2 hours. The reaction is typically complete when the solution becomes colorless.

-

Concentrate the reaction mixture under reduced pressure.

Step 4: Final Purification

-

Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., DMSO/water).

-

Purify the Deferasirox acyl glucuronide by preparative reverse-phase HPLC.

-

Lyophilize the collected fractions to obtain the final product as a pure solid.

-

Characterize the final compound by ¹H NMR and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Synthesis of Deferasirox 2-O-Glucuronide

This protocol describes the synthesis of a phenolic O-glucuronide using the imidate glycosylation method.

Reaction Scheme

Caption: Chemical pathway for the synthesis of Deferasirox Phenolic O-Glucuronide.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |

| Deferasirox | C₂₁H₁₅N₃O₄ | 373.37 | 201530-41-8 | Purity >99% |

| Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate | C₁₃H₁₇BrO₉ | 397.17 | 21085-70-9 | Precursor to imidate |

| Trichloroacetonitrile | C₂Cl₃N | 144.38 | 545-06-2 | Anhydrous |

| DBU | C₉H₁₆N₂ | 152.24 | 6674-22-2 | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | C₄H₁₀BF₃O | 141.93 | 109-63-7 | Freshly distilled |

| Lithium hydroxide (LiOH) | LiOH | 23.95 | 1310-65-2 | Reagent grade |

| Solvents | - | - | - | Anhydrous DCM, THF |

Step-by-Step Experimental Protocol

Step 1: Preparation of the Glucuronyl Trichloroacetimidate Donor

-

Start with commercially available Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate or synthesize it from D-glucuronic acid.

-

Convert the glycosyl bromide to the corresponding hemiacetal.

-

In a dry, nitrogen-flushed flask, dissolve the hemiacetal (1.0 eq) in anhydrous DCM.

-

Add trichloroacetonitrile (3.0 eq) followed by a catalytic amount of DBU (0.1 eq).

-

Stir at RT for 1-2 hours until the reaction is complete (monitored by TLC).

-

Concentrate the mixture and purify by flash chromatography to obtain the activated trichloroacetimidate donor.

Step 2: Glycosylation of Deferasirox

-

To a dry, nitrogen-flushed flask, add Deferasirox (1.0 eq) and the trichloroacetimidate donor (1.5 eq).

-

Add anhydrous DCM and activated molecular sieves (4 Å). Stir for 30 minutes at RT.

-

Cool the mixture to -20 °C.

-

Add Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 eq) dropwise.

-

Rationale: BF₃·OEt₂ is a Lewis acid that catalyzes the reaction between the imidate donor and the phenolic hydroxyl group of Deferasirox. The 2-O-acetyl group on the sugar donor provides neighboring group participation, ensuring the exclusive formation of the desired 1,2-trans (β) glycosidic linkage.[12]

-

-

Allow the reaction to slowly warm to RT and stir for 4-6 hours.

-

Quench the reaction by adding solid NaHCO₃ and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel chromatography to isolate the protected phenolic glucuronide.

Step 3: Deprotection (Saponification)

-

Dissolve the purified protected glucuronide in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add an aqueous solution of LiOH (4.0 eq) dropwise.

-

Rationale: LiOH performs a saponification reaction, hydrolyzing the methyl ester on the glucuronic acid and cleaving the acetate protecting groups from the sugar's hydroxyls to reveal the final product.

-

-

Stir at RT for 2-4 hours, monitoring by LC-MS.

-

Carefully neutralize the reaction with a dilute acid (e.g., 1M HCl) to pH ~7.

Step 4: Final Purification

-

Concentrate the neutralized solution to remove the THF.

-

Purify the remaining aqueous solution by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the Deferasirox 2-O-glucuronide as a solid.

-

Confirm the structure and purity by ¹H NMR and HRMS.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Coupling Yield | Inactive coupling reagent (HATU); moisture in the reaction; steric hindrance. | Use fresh, anhydrous HATU and solvents. Ensure inert atmosphere. Increase reaction time or temperature slightly. |

| Formation of α/β Anomers | Incorrect glycosylation method for the target. | For acyl glucuronides, ensure the use of selective methods like HATU coupling. For phenols, use a donor with a participating group at C2 (e.g., acetyl). |

| Incomplete Deprotection | Inactive catalyst (Pd(PPh₃)₄); insufficient deprotection reagent. | Use fresh catalyst. Increase the equivalents of the scavenger (morpholine) or deprotecting agent (LiOH). Extend reaction time. |

| Product Degradation | Acyl glucuronide instability, especially under basic or acidic conditions. | Keep work-up and purification steps at neutral pH whenever possible. Use mild deprotection conditions. Avoid prolonged heating. |

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the chemical synthesis of key Deferasirox glucuronide metabolites. The selective 1β-acylation for the acyl glucuronide and the imidate method for the phenolic glucuronide represent state-of-the-art strategies to overcome common challenges in carbohydrate chemistry. The availability of these protocols will enable researchers to produce high-purity reference standards essential for advancing the study and development of Deferasirox.

References

-

MacKerell, J. A., et al. (2005). Effective Synthesis of 1β-Acyl Glucuronides by Selective Acylation. Organic Letters, 7(13), 2683–2686.

-

Bradshaw, P.R., et al. (2011). Acyl glucuronide reactivity in perspective. Drug Metabolism Reviews, 43(2), 193-207.

-

Mizuma, T., et al. (2006). Synthesis of 1-β-O-acyl glucuronides of diclofenac, mefenamic acid and (S)-naproxen. Tetrahedron, 62(40), 9447-9454.

-

Goto, J., et al. (1990). Synthesis of bile acid 24-acyl glucuronides. Chemical & Pharmaceutical Bulletin, 38(10), 2762-2765.